molecular formula C4H13Cl2N3 B1372045 2-(Dimethylamino)ethanimidamide dihydrochloride CAS No. 1210786-19-8

2-(Dimethylamino)ethanimidamide dihydrochloride

Cat. No.: B1372045
CAS No.: 1210786-19-8
M. Wt: 174.07 g/mol
InChI Key: GUEVAULORZITRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethanimidamide dihydrochloride (CAS 1210420-20-4) is a chemical compound with the molecular formula C₄H₁₂Cl₂N₃ and a molecular weight of 157.06 g/mol . It features a dimethylamino group and an amidine functional group, which can serve as a versatile building block in organic synthesis and medicinal chemistry research. The amidine group, in particular, is a key pharmacophore found in molecules with a wide range of biological activities. This compound is strictly for research purposes. Potential applications for researchers to explore include serving as a precursor in the synthesis of more complex molecules, particularly those containing a dimethylamine (DMA) pharmacophore. DMA derivatives are prevalent in FDA-approved drugs and are known to contribute to favorable physicochemical properties such as enhanced water solubility and bioavailability . These derivatives show documented activity in various therapeutic areas, including central nervous system (CNS) agents, anticancer drugs, and antimicrobials . As a research chemical, it could be utilized in constructing heterocyclic compounds, exploring structure-activity relationships in drug discovery, or developing novel bioactive agents. The product is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals.

Properties

IUPAC Name

2-(dimethylamino)ethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c1-7(2)3-4(5)6;;/h3H2,1-2H3,(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEVAULORZITRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210786-19-8
Record name 2-(dimethylamino)ethanimidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethanimidamide dihydrochloride typically involves the reaction of dimethylethanolamine with thionyl chloride. The reaction is carried out in an ice-water bath to maintain a temperature range of 8-18°C. Anhydrous ethanol is then added to the reaction product, followed by a reflux reaction for 2 hours. The final product is obtained through filtration and drying .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield, good quality, and low cost. The reaction conditions are mild and convenient for operation, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanimidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(Dimethylamino)ethanimidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1400W)

  • Structure : Contains a benzylamine substituent at the amidine nitrogen.
  • Function: A selective inducible NOS (iNOS) inhibitor with higher potency (IC₅₀ ~7 nM) compared to neuronal NOS (nNOS) .
  • Applications: Used in T cell proliferation assays and colitis models to suppress NO-mediated cytotoxicity .

(b) N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride

  • Structure : Thiomorpholine ring introduces sulfur atoms and steric bulk.
  • Reactivity : Enhanced hydrogen bonding and slower nucleophilic substitution due to steric hindrance .
  • Applications : Explored in thiazine-based drug design for its conformational flexibility .

(c) 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride

  • Structure : Phthalimide group increases hydrophobicity (LogP ~1.34).
  • Molecular Weight : 239.66 g/mol, smaller than the target compound .
  • Applications : Intermediate in synthesizing isoindole derivatives for photodynamic therapy .

(d) 2-(Pyridin-4-yl)ethanimidamide dihydrochloride

  • Structure : Pyridinyl group enhances π-π stacking and metal coordination.
  • Basicity : Higher pKa (~8.2) due to the aromatic amine, influencing binding to enzymatic active sites .

(e) 2-(Dimethylamino)thioacetamide hydrochloride

  • Structure : Thioamide (-C(S)NH₂) replaces amidine, reducing basicity.
  • Physical Properties : Lower boiling point (176°C) and higher density (1.069 g/cm³) .
  • Applications: Used in organocatalysis and as a ligand in transition-metal complexes .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
2-(Dimethylamino)ethanimidamide diHCl C₄H₁₂N₃·2HCl 183.08 Amidine, dimethylamino NOS inhibition
1400W C₁₀H₁₆N₄·2HCl 267.18 Benzylamine, amidine Immunological studies
N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide diHCl C₆H₁₄N₄OS·2HCl 279.20 Thiomorpholine, hydroxyamidine Thiazine drug development
2-(Dimethylamino)thioacetamide HCl C₄H₁₀N₂S·HCl 154.66 Thioamide, dimethylamino Organocatalysis

Biological Activity

2-(Dimethylamino)ethanimidamide dihydrochloride, also known as DMEM, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1210786-19-8
  • Molecular Formula : C4H11Cl2N3
  • Molecular Weight : 174.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as an inhibitor in several biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. The compound's structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects.

Biological Activity Overview

The compound has shown a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that DMEM exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death.
  • Analgesic Effects : Similar to other compounds in its class, DMEM has been investigated for its analgesic properties. It appears to modulate pain pathways by acting on opioid receptors, although further studies are needed to fully elucidate this mechanism.
  • Cytotoxicity Against Cancer Cells : Preliminary research suggests that DMEM may possess cytotoxic effects against certain cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnalgesicModulates pain pathways via opioid receptor interaction
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial activity of DMEM demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
  • Analgesic Study :
    In a rodent model, DMEM was administered to assess its analgesic properties. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for clinical use in pain management.
  • Cytotoxicity Assessment :
    In vitro studies on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that DMEM induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising avenue for further exploration in cancer therapeutics.

Safety Profile

While initial studies indicate potential therapeutic benefits, the safety profile of DMEM needs thorough investigation. Toxicological assessments have shown some adverse effects at higher doses, including hepatotoxicity and neurotoxicity in animal models. Continuous monitoring and further studies are necessary to establish safe dosage guidelines for potential clinical applications.

Q & A

Q. How does the compound’s regulatory status impact its use in cross-institutional collaborations?

  • Methodological Answer :
  • Documentation : Include SDS referencing GHS/CLP classifications () in material transfer agreements.
  • Ethical Approval : Submit toxicity profiles (e.g., EC50_{50} values) to institutional review boards for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethanimidamide dihydrochloride
Reactant of Route 2
2-(Dimethylamino)ethanimidamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.